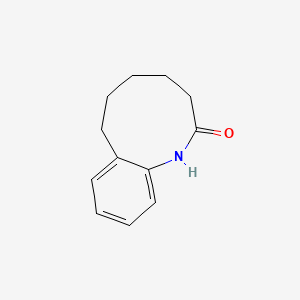
1,3,4,5,6,7-Hexahydro-1-benzazonin-2-one
Cat. No. B8535519
M. Wt: 189.25 g/mol
InChI Key: NBPVBMINVXYINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04537885
Procedure details


A solution of 7-acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one (7.4 g) in ethanol (250 ml) is hydrogenated at 3 atmospheres at 70° using 10% palladium on charcoal (1.5 g) as catalyst. The catalyst is filtered off and the solvent removed under reduced pressure. The residue is recrystallized to give 1,3,4,5,6,7-hexahydro-1-benzazonin-2-one.
Name
7-acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one
Quantity
7.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(O[CH:5]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[NH:11][C:10](=[O:18])[CH2:9][CH2:8][CH2:7][CH2:6]1)(=O)C>C(O)C.[Pd]>[NH:11]1[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1=[O:18]
|
Inputs


Step One
|
Name
|
7-acetoxy-1,3,4,5,6,7-hexahydro-1-benzazonin-2-one
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1CCCCC(NC2=C1C=CC=C2)=O
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is hydrogenated at 3 atmospheres at 70°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(CCCCCC2=C1C=CC=C2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
